molecular formula C13H10BrN3O4 B11563482 N'-[(E)-(4-bromo-5-methylfuran-2-yl)methylidene]-3-nitrobenzohydrazide

N'-[(E)-(4-bromo-5-methylfuran-2-yl)methylidene]-3-nitrobenzohydrazide

Cat. No.: B11563482
M. Wt: 352.14 g/mol
InChI Key: UMIZMIFVZKWWPG-VIZOYTHASA-N
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Description

N’-[(E)-(4-bromo-5-methylfuran-2-yl)methylidene]-3-nitrobenzohydrazide is a compound belonging to the class of Schiff bases Schiff bases are characterized by the presence of a C=N bond, typically formed by the condensation of an aldehyde or ketone with a primary amine

Preparation Methods

The synthesis of N’-[(E)-(4-bromo-5-methylfuran-2-yl)methylidene]-3-nitrobenzohydrazide typically involves the condensation reaction between 4-bromo-5-methylfuran-2-carbaldehyde and 3-nitrobenzohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .

Chemical Reactions Analysis

N’-[(E)-(4-bromo-5-methylfuran-2-yl)methylidene]-3-nitrobenzohydrazide can undergo various chemical reactions, including:

Scientific Research Applications

N’-[(E)-(4-bromo-5-methylfuran-2-yl)methylidene]-3-nitrobenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-bromo-5-methylfuran-2-yl)methylidene]-3-nitrobenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biochemical pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

N’-[(E)-(4-bromo-5-methylfuran-2-yl)methylidene]-3-nitrobenzohydrazide can be compared with other Schiff bases and hydrazones. Similar compounds include:

Properties

Molecular Formula

C13H10BrN3O4

Molecular Weight

352.14 g/mol

IUPAC Name

N-[(E)-(4-bromo-5-methylfuran-2-yl)methylideneamino]-3-nitrobenzamide

InChI

InChI=1S/C13H10BrN3O4/c1-8-12(14)6-11(21-8)7-15-16-13(18)9-3-2-4-10(5-9)17(19)20/h2-7H,1H3,(H,16,18)/b15-7+

InChI Key

UMIZMIFVZKWWPG-VIZOYTHASA-N

Isomeric SMILES

CC1=C(C=C(O1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Br

Canonical SMILES

CC1=C(C=C(O1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Br

Origin of Product

United States

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